
7-(N-(3-Aminopropyl)amino)heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(N-(3-Aminopropyl)amino)heptan-2-one, also known as AP-7, is a compound that has been widely used in scientific research. It is a derivative of the amino acid lysine and is structurally similar to the neurotransmitter glutamate. AP-7 has been shown to have a variety of effects on the nervous system, including modulating the activity of ion channels and receptors.
Mechanism of Action
7-(N-(3-Aminopropyl)amino)heptan-2-one acts as a competitive antagonist at the glutamate binding site of NMDA receptors. It binds to the receptor and prevents glutamate from binding, thereby blocking the activity of the receptor. This results in a decrease in the influx of calcium ions into the cell, which is important for the regulation of neuronal activity.
Biochemical and Physiological Effects:
7-(N-(3-Aminopropyl)amino)heptan-2-one has been shown to have a variety of effects on the nervous system, including reducing the excitability of neurons and modulating synaptic transmission. It has also been shown to have neuroprotective effects, particularly in the context of ischemic injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(N-(3-Aminopropyl)amino)heptan-2-one in lab experiments is its selectivity for certain types of glutamate receptors, which allows for more precise manipulation of neuronal activity. However, one limitation is that it is not effective at blocking all types of glutamate receptors, which may limit its usefulness in certain experimental contexts.
Future Directions
There are several potential future directions for research involving 7-(N-(3-Aminopropyl)amino)heptan-2-one. One area of interest is the development of more selective and potent antagonists of glutamate receptors, which could have implications for the treatment of neurological disorders. Another area of interest is the investigation of the neuroprotective effects of 7-(N-(3-Aminopropyl)amino)heptan-2-one in other contexts, such as traumatic brain injury. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 7-(N-(3-Aminopropyl)amino)heptan-2-one on neuronal activity.
Synthesis Methods
The synthesis of 7-(N-(3-Aminopropyl)amino)heptan-2-one involves several steps, starting with the reaction of lysine with acetic anhydride to form N-acetyllysine. This is then reacted with allyl bromide to form N-acetyl-N-allyllysine, which is further reacted with ethylenediamine to form 7-(N-(3-Aminopropyl)amino)heptan-2-one.
Scientific Research Applications
7-(N-(3-Aminopropyl)amino)heptan-2-one has been used extensively in scientific research to study the function of glutamate receptors and ion channels. It has been shown to selectively block the activity of certain types of glutamate receptors, such as the NMDA receptor, which has implications for the treatment of neurological disorders such as Alzheimer's disease and epilepsy.
properties
CAS RN |
122269-09-4 |
|---|---|
Product Name |
7-(N-(3-Aminopropyl)amino)heptan-2-one |
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
7-(3-aminopropylamino)heptan-2-one |
InChI |
InChI=1S/C10H22N2O/c1-10(13)6-3-2-4-8-12-9-5-7-11/h12H,2-9,11H2,1H3 |
InChI Key |
IINWDBQBGSUBQT-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCNCCCN |
Canonical SMILES |
CC(=O)CCCCCNCCCN |
Other CAS RN |
122269-09-4 |
synonyms |
7-(N-(3-aminopropyl)amino)heptan-2-one APAH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




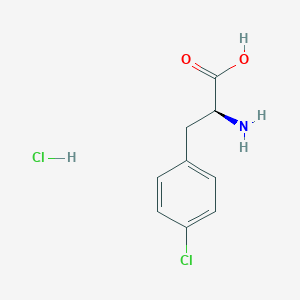
![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)


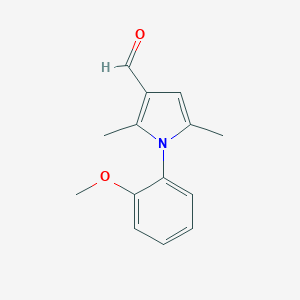
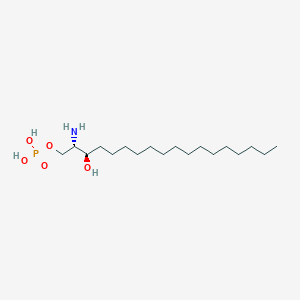
![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)
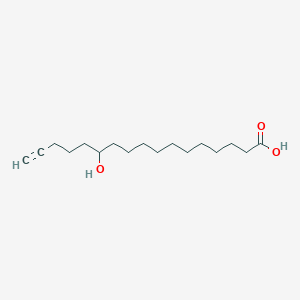
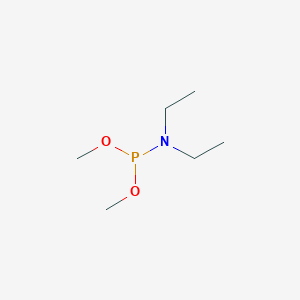
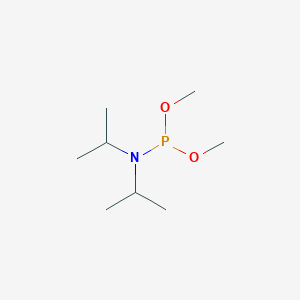
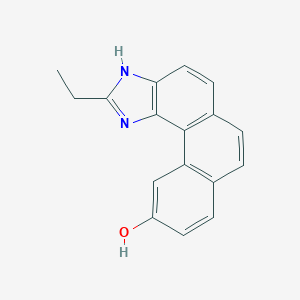
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)